N-(Azido-PEG10)-N-PEG10-t-butyl ester
Description
Properties
Molecular Formula |
C49H98N4O22 |
|---|---|
Molecular Weight |
1095.3 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C49H98N4O22/c1-49(2,3)75-48(54)4-8-55-12-16-59-20-24-63-28-32-67-36-40-71-44-45-72-41-37-68-33-29-64-25-21-60-17-13-56-9-5-51-6-10-57-14-18-61-22-26-65-30-34-69-38-42-73-46-47-74-43-39-70-35-31-66-27-23-62-19-15-58-11-7-52-53-50/h51H,4-47H2,1-3H3 |
InChI Key |
PGNBLTSHWDBSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route
While direct literature detailing the exact synthetic route for this compound is limited, analogous PEG-azide and PEG-t-butyl ester syntheses provide a framework:
Synthesis of PEG10-t-butyl Ester Intermediate:
- PEG10 diacid or PEG10 carboxylic acid derivative is reacted with t-butanol in the presence of acid catalysts (e.g., sulfuric acid or DCC/DMAP coupling agents) to form the t-butyl ester protecting group.
- The reaction conditions are controlled to avoid PEG chain degradation.
- Purity and structure are confirmed by NMR and HPLC.
Coupling of Azido-PEG10 and PEG10-t-butyl Ester:
- The azido-PEG10 amine or hydroxyl derivative is coupled with the PEG10-t-butyl ester carboxylic acid or activated ester (e.g., NHS ester) using standard amide bond-forming reactions.
- Coupling reagents such as EDCI, HATU, or DCC may be employed under anhydrous conditions.
- The reaction is monitored by TLC and purified by preparative HPLC.
- Final product confirmation is by ^1H NMR, MALDI-TOF MS, and HPLC purity analysis.
Purification and Characterization
-
- High-performance liquid chromatography (HPLC) is the primary method for purification and purity assessment.
- Size exclusion chromatography (SEC) may be used to separate PEG oligomers.
- Dialysis or ultrafiltration can be employed to remove small molecule impurities.
-
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure and functional group integrity.
- Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight.
- Infrared spectroscopy (IR) can verify azide group presence.
- Purity is routinely assessed by analytical HPLC, typically achieving >96% purity.
Data Table Summarizing Key Parameters
Research Discoveries and Perspectives
Application-Driven Synthesis Optimization
Research in PEGylated compounds with azide and t-butyl ester functionalities emphasizes optimizing synthetic protocols to maximize yield and purity while minimizing side reactions such as PEG chain cyclization or degradation. Intramolecular cyclization during PEG functionalization can reduce product yield and complicate purification, thus reaction conditions such as temperature, solvent, and reagent stoichiometry are carefully controlled.
Click Chemistry and Bioconjugation Utility
The azide group on this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, widely used for bioconjugation and nanoparticle functionalization. The t-butyl ester can be selectively deprotected under acidic conditions to expose carboxyl groups for further conjugation to amines or alcohols, enhancing versatility.
Comparative Synthesis Approaches
Two main synthetic approaches are discussed in macromolecular chemistry literature:
- Pseudo One-Step Synthesis: Sequential addition of monomers and reagents to build PEG derivatives stepwise, allowing better control over branching and functional group placement.
- One-Step Synthesis: Mixing all reactants simultaneously, which may lead to increased side reactions and lower molecular weight products.
For this compound, a stepwise approach is preferred to ensure selective functionalization and high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group can also participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically uses copper sulfate and sodium ascorbate as catalysts in a solvent such as water or a mixture of water and tert-butanol.
Substitution Reactions: These reactions often use electrophiles such as alkyl halides in the presence of a base.
Major Products:
Triazole Linkages: The major product of the CuAAC reaction is a triazole linkage.
Substituted Azides: The major products of substitution reactions are substituted azides.
Scientific Research Applications
Chemistry: : N-(Azido-PEG10)-N-PEG10-t-butyl ester is widely used in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology: : In biological research, this compound is used for labeling biomolecules, such as proteins and nucleic acids, due to its biocompatibility and ability to form stable linkages .
Medicine: : In medical research, it is used in the development of drug delivery systems and diagnostic tools. The PEG backbone enhances solubility and biocompatibility, making it suitable for use in vivo .
Industry: : In the industrial sector, this compound is used in the synthesis of polymers and materials with specific functional properties .
Mechanism of Action
Mechanism: : The primary mechanism of action of N-(Azido-PEG10)-N-PEG10-t-butyl ester involves its participation in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible .
Molecular Targets and Pathways: : The molecular targets of this compound are typically the alkyne groups present in the substrates it reacts with. The pathways involved include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below contrasts N-(Azido-PEG10)-N-PEG10-t-butyl ester with structurally related PEG derivatives:
Key Observations:
- PEG Chain Length : The dual PEG10 chains in the target compound provide superior hydrophilicity and steric flexibility compared to shorter PEG derivatives (e.g., PEG1, PEG2, PEG8), which may limit solubility or spatial accommodation in complex molecular architectures .
- Functional Groups :
- Azide vs. Amine/Bromoacetamide : Azide groups enable click chemistry, whereas amines or bromoacetamides facilitate thiol- or carboxyl-specific reactions .
- t-butyl ester vs. NHS ester : The t-butyl ester’s stability contrasts with the NHS ester’s reactivity, making the former suitable for prolonged storage and the latter ideal for rapid conjugation .
Physicochemical Properties
Solubility and Stability:
- Hydrophilicity: The dual PEG10 chains in the target compound enhance aqueous solubility compared to mono-PEGylated analogs (e.g., Azido-PEG10-NHS ester) .
- Ester Stability : The t-butyl ester resists hydrolysis under physiological conditions (pH 7.4, 37°C), whereas NHS esters degrade rapidly, requiring immediate use post-reconstitution .
Reactivity:
Research Findings and Limitations
- Synthesis Challenges: The dual PEG10 structure requires precise purification to achieve ≥96% purity, whereas mono-PEGylated analogs (e.g., Azido-PEG10-NHS ester) are simpler to synthesize but less versatile .
- Biological Compatibility: While PEG10 chains reduce immunogenicity, excessive PEGylation may hinder cellular uptake, a limitation observed in PEG24 derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(Azido-PEG10)-N-PEG10-t-butyl ester, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via stepwise PEGylation. First, PEG10 chains are functionalized with azide and t-butyl ester groups through nucleophilic substitution or esterification. For purity (>96%, as per commercial batches ), use size-exclusion chromatography (SEC) or reverse-phase HPLC to remove unreacted PEG precursors. Monitor reaction progress via FTIR (azide stretch at ~2100 cm⁻¹) and ¹H NMR (t-butyl protons at δ 1.2–1.4 ppm). Ensure anhydrous conditions to avoid hydrolysis of the t-butyl ester .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- MALDI-TOF MS to verify molecular weight (expected ~1095 Da ).
- ¹³C NMR to resolve PEG backbone carbons (δ 60–75 ppm) and t-butyl ester carbonyl (δ 170–175 ppm).
- HPLC-MS to detect trace impurities (e.g., hydrolyzed byproducts).
- Click reactivity assays (e.g., CuAAC with alkyne probes) to confirm azide functionality .
Q. What are the primary applications of this compound in bioconjugation?
- Methodological Answer : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific labeling of biomolecules (e.g., proteins, antibodies). The t-butyl ester acts as a protecting group for carboxylic acids, which can be deprotected under acidic conditions (e.g., TFA) post-conjugation. Applications include:
- PROTAC design : Dual PEG spacers balance solubility and steric accessibility for ternary complex formation .
- Nanoparticle functionalization : PEG10 chains reduce immunogenicity while azides allow modular payload attachment .
Advanced Research Questions
Q. How does PEG chain length (e.g., PEG10 vs. PEG24) impact conjugation efficiency in PROTACs?
- Methodological Answer : Systematic studies comparing PEG10 (this compound) with longer PEGs (e.g., PEG24 ) reveal:
- Solubility : Longer PEGs enhance aqueous solubility but may reduce cell permeability.
- Steric effects : Shorter PEG10 linkers minimize interference in target protein-E3 ligase interactions.
- Experimental design : Use SPR or ITC to measure binding kinetics of PROTACs with varying PEG lengths. Optimize using ternary complex assays (e.g., AlphaScreen) .
Q. How should researchers address contradictory data in azide stability during long-term storage?
- Methodological Answer : Azides can degrade via UV exposure or hydrolysis. Mitigation strategies:
- Storage : -20°C, desiccated, under argon.
- Stability assays : Periodically test azide reactivity via CuAAC with a fluorescent alkyne (e.g., DBCO-Cy5).
- Data reconciliation : If degradation is observed (e.g., reduced conjugation efficiency), cross-validate with ¹H NMR (loss of azide-related peaks) and adjust storage protocols .
Q. What experimental controls are critical when analyzing t-butyl ester deprotection efficiency?
- Methodological Answer :
- Acid sensitivity : Use TFA (10–50% v/v) in DCM for 1–2 hours. Monitor deprotection via LC-MS (loss of t-butyl group: ΔMW = -56 Da).
- Negative controls : Incubate compound in neutral aqueous buffer to confirm deprotection is acid-dependent.
- Side reactions : Check for PEG chain hydrolysis (e.g., SEC for reduced molecular weight) and adjust reaction time/temperature .
Q. How can researchers resolve discrepancies in PROTAC activity linked to PEG spacer heterogeneity?
- Methodological Answer : Batch-to-batch PEG polydispersity (Đ = 1.01–1.05) can alter PROTAC efficacy. Solutions:
- Purification : Use preparative HPLC to isolate narrow PEG fractions.
- Structure-activity relationship (SAR) : Compare PROTACs synthesized with monodisperse vs. polydisperse PEG linkers in cellular degradation assays (e.g., Western blot for target protein levels) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
